Natural Endogenous Processing: Lengsin (270-279) CTL Clone Recognizes Tumor Cells Without Exogenous Peptide, Unlike Lengsin (206-215)
In a direct head-to-head comparison within the same study, the Lengsin(270-279)-specific CTL clone specifically recognized HLA-A*0201+/Lengsin+ lung carcinoma cells in an HLA-A*0201-restricted manner without exogenous peptide pulsing, demonstrating natural endogenous processing and presentation. In contrast, the Lengsin(206-215)-specific CTL clone failed to recognize the same HLA-A*0201+/Lengsin+ target cells in the absence of cognate peptide [1]. Both clones were generated from the same donor PBMCs using identical methodology and both recognized peptide-pulsed T2 cells and COS-7 cells expressing HLA-A*0201 and Lengsin, confirming that both clones are functional; the critical difference is restricted to the recognition of naturally processed epitope on tumor cells [1].
| Evidence Dimension | Recognition of endogenously processed and presented peptide on intact HLA-A*0201+/Lengsin+ lung carcinoma cells by peptide-specific CTL clones |
|---|---|
| Target Compound Data | Lengsin(270-279)-specific CTL clone: Positive recognition of HLA-A*0201+/Lengsin+ lung carcinoma cells without exogenous peptide loading; also recognized peptide-pulsed T2 cells and COS-7 cells expressing HLA-A*0201 + Lengsin |
| Comparator Or Baseline | Lengsin(206-215)-specific CTL clone (sequence FIYDFCIFGV): Positive recognition of peptide-pulsed T2 cells and COS-7 cells expressing HLA-A*0201 + Lengsin, but FAILED to recognize HLA-A*0201+/Lengsin+ lung carcinoma cells in the absence of cognate peptide |
| Quantified Difference | Qualitative binary outcome: 270-279 = positive natural processing; 206-215 = negative natural processing, despite both being immunogenic in peptide-pulsed assays |
| Conditions | HLA-A*0201-restricted CTL clones generated from human PBMCs; target cells were HLA-A*0201+/Lengsin+ lung carcinoma cell lines; recognition assessed in vitro (Int J Oncol, 2011) |
Why This Matters
Natural endogenous processing is the single most critical prerequisite for any peptide to function as a genuine T-cell immunotherapy target; Lengsin (270-279) is the only Lengsin-derived peptide validated for this property, directly determining procurement selection for vaccine or TCR-based therapeutic development.
- [1] Nakatsugawa M, Horie K, Yoshikawa T, et al. Identification of an HLA-A*0201-restricted cytotoxic T lymphocyte epitope from the lung carcinoma antigen, Lengsin. Int J Oncol. 2011;39(4):1041-1049. doi:10.3892/ijo.2011.1089 View Source
